molecular formula C22H20N4OS B2937237 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline CAS No. 102061-71-2

8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline

Cat. No. B2937237
CAS RN: 102061-71-2
M. Wt: 388.49
InChI Key: ULYVNFMECCJCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Effect on Leukotriene Synthesis

A compound closely related to 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline, described as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, is a potent inhibitor of 5-lipoxygenase-activating protein, which is crucial in leukotriene synthesis. This compound exhibits both in vitro and in vivo efficacy in inhibiting leukotriene synthesis, with potential applications in treating conditions like asthma (Hutchinson et al., 2009).

Anticonvulsant Properties

Another study explored the synthesis and anticonvulsant activity of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Some derivatives demonstrated significant anticonvulsant activities, with one particular compound, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, showing superior activity and lower neurotoxicity compared to standard drugs like carbamazepine. This suggests potential applications in treating seizure disorders (Wang et al., 2013).

Antitumor Activity

Fused tri- and tetracyclic quinolines with specific side chains have been studied for their DNA intercalative properties, cytotoxicity, and antitumor activity. Some of these quinoline derivatives demonstrated potent antitumor activities in vitro and in vivo, comparable to established antitumor agents. These findings suggest a potential application in developing new anticancer drugs (Yamato et al., 1989).

Antimicrobial Activity

Quinoline derivatives have also been synthesized and evaluated for antimicrobial activity. Some of these compounds showed promising activity against various bacterial strains, including Mycobacterium tuberculosis. This indicates a potential application in developing new antimicrobial agents (Thomas et al., 2011).

properties

IUPAC Name

8-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-14-26-20(24-25-22(26)28-16-17-8-4-3-5-9-17)15-27-19-12-6-10-18-11-7-13-23-21(18)19/h2-13H,1,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYVNFMECCJCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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